fliT protein
Description
Properties
CAS No. |
147757-16-2 |
|---|---|
Molecular Formula |
C20H25NO2 |
Synonyms |
fliT protein |
Origin of Product |
United States |
Genetic and Transcriptional Regulation of Flit
Genomic Organization and Locus of the fliT Gene
In Salmonella enterica and Escherichia coli, the flagellar genes are organized into a transcriptional hierarchy with three classes. The fliT gene is typically located within a Class 2 operon. pnas.orgnih.govjst.go.jpasm.org Specifically, in Salmonella typhimurium, the fliD operon consists of three flagellar genes: fliD, fliS, and fliT, transcribed in that order. asm.org This operonic arrangement means that fliT is transcribed as part of a polycistronic mRNA molecule along with fliD and fliS. asm.org The genomic organization around flagellar loci, including those containing fliT, is generally conserved among closely related enteric bacteria. frontiersin.orgnih.gov
Transcriptional Control Mechanisms Governing fliT Expression
Transcription of Class 2 flagellar operons, including the operon containing fliT, is primarily dependent on the master flagellar regulator, the FlhD₄C₂ complex. nih.govjst.go.jpasm.orgplos.orgnih.govnih.gov This complex, formed by the proteins FlhD and FlhC (encoded by the Class 1 flhDC operon), acts as a transcriptional activator for Class 2 promoters. nih.govasm.orgplos.orgnih.gov
Regulatory Elements and Promoters Involved in fliT Transcription
The fliD operon, containing fliT, is transcribed from both Class 2 and Class 3 promoters. asm.orgfrontiersin.org Class 2 promoters are recognized and activated by the FlhD₄C₂ complex. nih.govasm.orgplos.orgnih.gov Class 3 promoters, on the other hand, are recognized by RNA polymerase in association with the flagellum-specific sigma factor σ²⁸ (FliA), which is itself encoded by a Class 2 gene. nih.govplos.orgnih.govnih.gov This indicates that fliT expression is controlled by both the master regulator FlhD₄C₂ and the downstream regulator FliA, reflecting its position within the flagellar regulatory cascade. Regulatory elements, which are DNA sequences typically located near promoters, play a crucial role in controlling transcription by binding regulatory proteins. pressbooks.pubpnas.orgmdpi.com The specific regulatory elements within the fliD operon promoter regions that mediate its activation by FlhD₄C₂ and FliA have been studied in the context of flagellar gene regulation. nih.govplos.orgnih.govresearchgate.net
Regulatory Proteins and Environmental Cues Influencing fliT Transcriptional Activity
Multiple regulatory proteins and environmental cues influence the transcriptional activity of flagellar genes, indirectly or directly affecting fliT expression as part of a Class 2 operon. The FlhD₄C₂ complex is the primary positive regulator of fliT transcription. nih.govjst.go.jpasm.orgplos.orgnih.govnih.gov However, the activity and levels of FlhD₄C₂ are themselves subject to complex regulation.
Several proteins act as anti-FlhD₄C₂ factors, inhibiting its ability to activate Class 2 promoters. FliT itself acts as a negative regulator of flagellar gene expression by binding to the FlhD₄C₂ complex, specifically interacting with FlhC, and inhibiting its binding to Class 2 promoters. pnas.orgfrontiersin.orgnih.govresearchgate.netasm.orgplos.org This forms a negative feedback loop where the product of the operon (fliT) represses its own transcription by inhibiting the master activator. pnas.orgnih.govresearchgate.net
Other regulatory proteins influencing FlhD₄C₂ activity and thus fliT transcription include:
FliZ: A Class 2 gene product that acts as a positive regulator of flagellar Class 2 and 3 gene transcription, increasing FlhD₄C₂ activity. jst.go.jpfrontiersin.orgnih.govnih.govfrontiersin.org FliZ can enhance the function of the FlhD₄C₂ complex on Class 2 promoter transcription and is involved in a double-feedback loop with RflP. nih.govnih.gov
CsrA: An RNA-binding protein that can positively regulate Class 2 expression by enhancing translation of flhDC mRNA and is important for motility in Salmonella. frontiersin.orgnih.govnih.govasm.org
ClpXP: An ATP-dependent protease that negatively regulates Class 2 expression by degrading FlhD₄C₂. frontiersin.orgplos.orgnih.govresearchgate.netplos.orgfrontiersin.org FliT can target FlhD₄C₂ for proteolysis via ClpXP after FliD is secreted. plos.orgresearchgate.netbiorxiv.org
RflP (formerly YdiV): A protein that inhibits FlhD₄C₂ activity by binding to the FlhD subunit and promoting its degradation by ClpXP. plos.orgnih.govfrontiersin.org FliZ represses the expression of RflP. nih.govfrontiersin.org
DnaK: A chaperone that positively regulates Class 2 expression by converting the native FlhD₂C₂ heterotetramer into a functional form. nih.govasm.org
Environmental cues also play a significant role in regulating flagellar gene expression, often by modulating the activity or levels of FlhD₄C₂. These cues can include nutrient availability, temperature, osmolarity, and pH. nih.govasm.orgfrontiersin.orgplos.orgresearchgate.netacs.org For instance, nutrient levels can influence RflP expression, which in turn affects FlhD₄C₂ activity and downstream gene expression, including fliT. plos.orgnih.govfrontiersin.org
Post-transcriptional Regulation of fliT mRNA
While transcriptional regulation is the primary level of control for fliT expression, post-transcriptional mechanisms can also influence gene expression by affecting mRNA stability, translation, or processing. biorxiv.orgfrontiersin.orgwikipedia.orgplos.orgnih.gov Given that fliT is transcribed as part of a polycistronic mRNA with fliD and fliS, its expression could potentially be influenced by factors affecting the stability or processing of this operonic transcript. asm.org RNA-binding proteins and small RNAs (sRNAs) are known to be involved in post-transcriptional regulation of flagellar genes in some bacteria, often by modulating flhDC or fliA transcription or translation. nih.govasm.org Although the search results primarily detail transcriptional regulation and the post-translational interaction of FliT protein with FlhD₄C₂ and FliD, the possibility of post-transcriptional regulation specifically targeting fliT mRNA within the operon cannot be entirely excluded, particularly in response to certain environmental conditions or growth phases.
Flit Protein Biogenesis, Maturation, and Cellular Localization
Synthesis and Initial Folding Pathways of FliT
The synthesis of FliT, like other bacterial proteins, begins with the transcription of the fliT gene into messenger RNA (mRNA), followed by translation of the mRNA into a polypeptide chain by ribosomes in the bacterial cytoplasm. tru.cacarolina.comyoutube.com The fliT gene is transcribed from both class 2 and class 3 flagellar promoters, indicating its expression is regulated within the hierarchical flagellar gene expression cascade. asm.org
Following synthesis, the linear polypeptide chain of FliT must fold into a specific three-dimensional structure to become functionally active. carolina.comyoutube.comlibretexts.orgwikipedia.org While some proteins fold spontaneously, others require the assistance of molecular chaperones to prevent misfolding and aggregation. libretexts.org The crystal structure of Salmonella FliT at 3.2-Å resolution has been determined, providing insights into its structural characteristics. pnas.org This structure reveals a C-terminal segment that is important for regulating FliT's interactions with its binding partners. pnas.org The precise details of FliT's initial folding pathway and whether it requires specific chaperones for this process are areas of ongoing research.
Post-translational Modifications and Processing of FliT
Post-translational modifications (PTMs) are covalent changes to a protein after its initial synthesis that can influence its structure, function, localization, and stability. thermofisher.commdpi.comtandfonline.comwikipedia.orgnih.gov These modifications can include the addition of functional groups, proteolytic cleavage, or the formation of disulfide bonds. thermofisher.comtandfonline.comwikipedia.org
While extensive research has detailed various PTMs across the proteome, specific post-translational modifications reported for the FliT protein are not prominently detailed in the provided search results. General protein maturation processes in bacteria can involve N-terminal processing or the formation of disulfide bonds, but specific modifications for FliT would require dedicated studies. wikipedia.org The dynamic nature and enzymatic regulation of PTMs are crucial for cellular responses and protein function. mdpi.comnih.gov
Intracellular Targeting and Subcellular Distribution of this compound
The function of FliT is intrinsically linked to its location within the bacterial cell. FliT exhibits a specific intracellular distribution, primarily residing in the cytoplasm where it interacts with components of the flagellar assembly machinery and transcriptional regulators. asm.orguniprot.org
Localization to the Bacterial Cytoplasm
FliT is known to be localized to the bacterial cytoplasm. asm.orguniprot.org This localization is consistent with its roles as a chaperone for the flagellar filament capping protein FliD and as a negative regulator of flagellar gene expression by binding to the FlhDC complex. asm.orgpnas.orguniprot.org The cytoplasm is the site of protein synthesis and where the initial interactions with the flagellar type III secretion system components occur before their export. mdpi.comresearchgate.netplos.org
Interaction with the Flagellar Type III Secretion System Apparatus
A key aspect of FliT's cellular function is its interaction with the flagellar type III secretion system (fT3SS) apparatus. asm.orgpnas.orgmdpi.comresearchgate.netplos.org The fT3SS is a complex protein export machine located at the base of the flagellum that facilitates the transport of flagellar proteins from the cytoplasm to the growing flagellar structure. mdpi.complos.org
FliT functions as a secretion chaperone for the flagellar filament capping protein, FliD. asm.orgpnas.org Chaperones like FliT bind to their substrates in the cytoplasm, preventing their premature folding or aggregation and targeting them for secretion through the fT3SS. asm.org FliT forms a stable complex with FliD through interactions involving the C-terminal half of FliT. pnas.org
Furthermore, FliT interacts with soluble components of the flagellar export apparatus, including FliI ATPase and FliJ. pnas.orgmdpi.comresearchgate.net These interactions are important for the efficient export of FliD. pnas.org FliI and FliJ are part of the soluble ATPase complex associated with the cytoplasmic face of the flagellar basal body, providing the energy for protein export. mdpi.comresearchgate.net The interaction between FliT and FliJ has been demonstrated. pnas.org
The interactions of FliT with its binding partners, such as the FlhDC complex, FliI, and FliJ, are subject to regulation during flagellar assembly. pnas.org The C-terminal segment of FliT plays a role in regulating these interactions, and conformational changes in FliT are thought to be responsible for switching its binding partners during flagellar protein export. pnas.org
The flagellar type III secretion system is composed of an export gate embedded in the membrane and an associated soluble ATPase complex in the cytoplasm. mdpi.comresearchgate.net FliT's cytoplasmic localization allows it to access its substrate FliD and interact with the cytoplasmic components of the export apparatus (FliHIJ) to facilitate FliD's secretion. mdpi.comresearchgate.netplos.org
Table 1: Proteins Mentioned and Relevant Identifiers
| Protein Name | PubChem CID (Not Applicable - Protein) | Other Relevant Identifier (e.g., UniProt ID) |
| This compound | N/A | P0ABY2 (for Escherichia coli K12) uniprot.org |
| FliD protein | N/A | Search required for specific organism |
| FlhDC complex | N/A | N/A (complex of FlhD and FlhC) |
| FlhD protein | N/A | Search required for specific organism |
| FlhC protein | N/A | Search required for specific organism |
| FliI protein | N/A | Search required for specific organism |
| FliJ protein | N/A | Search required for specific organism |
| FliH protein | N/A | Search required for specific organism |
| FlgM protein | N/A | Search required for specific organism |
| σ²⁸ (FliA) | N/A | Search required for specific organism |
| FlhA protein | N/A | Search required for specific organism |
| FlhB protein | N/A | Search required for specific organism |
| FliP protein | N/A | Search required for specific organism |
| FliQ protein | N/A | Search required for specific organism |
| FliR protein | N/A | Search required for specific organism |
| FliF protein | N/A | Search required for specific organism |
| FliG protein | N/A | Search required for specific organism |
| FliM protein | N/A | Search required for specific organism |
| FliN protein | N/A | Search required for specific organism |
| FliO protein | N/A | Search required for specific organism |
| FliK protein | N/A | Search required for specific organism |
| FlgK protein | N/A | Search required for specific organism |
| FlgL protein | N/A | Search required for specific organism |
| FliC protein | N/A | Search required for specific organism |
Molecular Architecture and Conformational Dynamics of Flit
Structural Determination Methodologies Applied to FliT (e.g., X-ray Crystallography, NMR Spectroscopy, Cryo-EM)
Determining the atomic structure of proteins like FliT relies on advanced structural biology techniques. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) are primary methods used for this purpose rcsb.orgpeakproteins.comcreative-biostructure.commpg.delibretexts.org.
X-ray Crystallography: This technique provides high-resolution atomic details of proteins in a crystalline state rcsb.orgpeakproteins.com. It involves crystallizing the protein and then diffracting X-rays through the crystal to obtain a diffraction pattern. This pattern is then used to computationally reconstruct the electron density map, from which an atomic model of the protein can be built peakproteins.com. X-ray crystallography is particularly effective for rigid proteins that form well-ordered crystals rcsb.org.
NMR Spectroscopy: Unlike X-ray crystallography, NMR spectroscopy allows for the determination of protein structures in solution, providing insights into their dynamics and flexibility rcsb.orgcreative-biostructure.com. This method utilizes the magnetic properties of atomic nuclei to gather information about the local conformation and distances between atoms rcsb.org. NMR is typically applied to smaller or medium-sized proteins due to challenges with spectral overlap in larger molecules rcsb.org.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and flexible proteins, often at near-atomic resolution peakproteins.comcreative-biostructure.com. In Cryo-EM, protein samples are rapidly frozen in a thin layer of amorphous ice, and images are captured using an electron microscope peakproteins.com. Computational processing of thousands of these images allows for the reconstruction of a 3D density map of the protein or complex peakproteins.comfrontiersin.org. Cryo-EM is particularly valuable for studying proteins in states that are difficult to crystallize or are part of larger assemblies creative-biostructure.comfrontiersin.org.
While specific detailed research findings on FliT structure determination using these methods were not extensively detailed in the search results, these techniques are the standard approaches for characterizing protein structures at high resolution rcsb.orgpeakproteins.comcreative-biostructure.commpg.delibretexts.org. Studies on other flagellar proteins, such as FliF and FliD, have successfully employed Cryo-EM to reveal their oligomeric structures within the flagellar basal body and filament cap, respectively frontiersin.orgmdpi.com. This suggests that Cryo-EM is a highly relevant technique for studying FliT, which also functions within the context of the flagellar machinery.
Insights into FliT Oligomerization States and Their Functional Implications
Protein oligomerization, the association of multiple protein subunits into a larger complex, is a common phenomenon that plays a significant role in protein function and regulation frontiersin.orgresearchgate.netnih.gov. The oligomerization state of a protein can influence its stability, activity, and interactions with other molecules researchgate.netnih.gov.
While direct information specifically on the oligomerization states of FliT was not prominently found in the search results, studies on other flagellar proteins involved in T3SS and flagellar assembly, such as FliF and FliD, highlight the importance of defined oligomeric states for their function frontiersin.orgmdpi.com. For instance, FliF oligomerizes to form the MS ring, a fundamental scaffold of the flagellar basal body frontiersin.org. FliD, the filament capping protein, adopts distinct oligomeric states (pentamers, hexamers, or tetramers) depending on the bacterial species, and these states are crucial for filament assembly mdpi.com.
Analysis of FliT Binding Pockets and Interaction Surfaces
Protein function often involves specific interactions with other molecules, such as other proteins, ligands, or nucleic acids. These interactions occur at defined regions on the protein surface known as binding sites or pockets wikipedia.orgacs.org. Analyzing the characteristics of these binding pockets and interaction surfaces provides clues about the protein's molecular partners and the nature of their interactions wikipedia.orgacs.orgacs.org.
Binding pockets are typically concave regions on the protein surface that possess specific physicochemical properties (e.g., hydrophobicity, charge distribution, hydrogen bonding capacity) that are complementary to the molecule they bind wikipedia.orgacs.org. Interaction surfaces, particularly in protein-protein interactions, can be larger and involve a network of residues from both interacting partners psu.edunih.gov.
Techniques such as X-ray crystallography and Cryo-EM can reveal the structure of proteins in complex with their binding partners, providing direct visualization of the interaction interfaces and binding pockets peakproteins.comcreative-biostructure.com. Computational methods can also be used to predict potential binding sites based on the protein's three-dimensional structure wikipedia.orgacs.orgnih.gov.
For FliT, understanding its binding pockets and interaction surfaces is crucial for deciphering how it recognizes and binds to its client proteins, FliC and FliD, and potentially other components of the T3SS. These interaction surfaces are likely to be dynamic and undergo changes upon binding, influencing the chaperone activity of FliT. Studies on other proteins involved in complex formation have shown that binding sites can be pre-formed or induced upon interaction, and can even exist as transient pockets on the protein surface psu.edunih.gov.
Conformational Changes and Dynamic Behavior of FliT in its Functional Cycle
Proteins are not rigid structures; they exhibit dynamic behavior and undergo conformational changes that are often essential for their function psu.eduacs.orgnih.govnih.govpnas.orgacs.orgmdpi.comresearchgate.net. These conformational changes can range from localized fluctuations to large-scale domain movements pnas.orgacs.org. For chaperone proteins like FliT, conformational changes are particularly important as they can be involved in substrate binding, unfolding or folding of client proteins, and release of the client protein at the appropriate location acs.org.
Techniques like NMR spectroscopy and molecular dynamics simulations are powerful tools for studying protein dynamics and conformational changes in solution rcsb.orgnih.govresearchgate.netacs.org. Time-resolved structural methods can also capture intermediate conformational states during a protein's functional cycle libretexts.org.
The binding of a ligand or interaction with another protein can induce conformational changes in a protein wikipedia.orgpsu.eduacs.orgnih.gov. These changes can affect the protein's activity, its affinity for other molecules, or its localization within the cell wikipedia.orgnih.govnih.gov. For FliT, it is expected that interactions with FliC and FliD, as well as potentially with components of the T3SS export apparatus, would trigger specific conformational changes. These changes could be involved in the recognition of unfolded or partially folded client proteins, the shielding of hydrophobic regions to prevent aggregation, and the targeted delivery of client proteins to the site of assembly acs.org.
The dynamic nature of proteins can be described by their free-energy landscape, which represents the different conformational states available to the protein and the energy barriers between them nih.govpnas.org. FliT likely navigates this landscape as it interacts with its clients and facilitates their transport and assembly nih.govpnas.org. Understanding the specific conformational states of FliT and the transitions between them during its interaction with FliC and FliD would provide critical insights into its chaperone mechanism and its role in regulating flagellar assembly.
| Structural Determination Method | Advantages | Limitations | Information Provided |
| X-ray Crystallography | High resolution, atomic detail | Requires crystals, less suitable for flexible proteins | Static 3D structure, atomic coordinates |
| NMR Spectroscopy | Studies proteins in solution, provides dynamics | Limited to smaller proteins | 3D structure, dynamics, local conformation, interactions |
| Cryo-Electron Microscopy (Cryo-EM) | Suitable for large complexes and flexible proteins | Resolution can vary | 3D structure of proteins and complexes |
| Protein Feature | Relevance to FliT Function |
| Oligomerization States | Likely influence chaperone activity, client binding, and interaction with T3SS. |
| Binding Pockets | Determine specificity and affinity for client proteins (FliC, FliD) and other partners. |
| Interaction Surfaces | Mediate protein-protein interactions with clients and T3SS components. |
| Conformational Changes | Essential for substrate binding, chaperone activity, and targeted delivery. |
Flit Protein Protein Interactions and Complex Formation
Interaction Landscape of FliT within the Flagellar Assembly Pathway
FliT operates within a highly coordinated network of protein interactions that govern the sequential construction of the bacterial flagellum. As a key flagellar chaperone, FliT binds to several flagellar proteins in the cytoplasm and is involved in their targeting to the export gate. pnas.orgmdpi.com Beyond its chaperone function, FliT also plays a role in regulating flagellar gene expression. pnas.orgmdpi.compnas.org The interactions of FliT are dynamic and appear to be regulated during the flagellar assembly process. pnas.orgnih.gov
Direct Protein Partners of FliT
FliT engages in direct interactions with several specific protein partners, each interaction serving a distinct role in flagellar biogenesis.
Interactions with Flagellar Secreted Substrates (e.g., FliD)
A primary interaction partner of FliT is the filament-capping protein FliD. pnas.orgmdpi.compnas.orgnih.gov FliT acts as a specific chaperone for FliD, facilitating its export through the flagellar type III secretion system (fT3SS). mdpi.comnih.govasm.org This interaction is crucial for the correct formation of the filament, as FliD is exported first to form a cap that promotes the self-assembly of flagellin (B1172586) (FliC). pnas.orgmdpi.com FliT forms a stable complex with FliD, mediated by interactions between the C-terminal half of FliT and a C-terminal region of FliD. pnas.orgnih.gov Structural studies have shown that FliT uses a hydrophobic surface formed by its first three helices to recognize and interact with substrate proteins like FliD. pnas.org
Interactions with Flagellar Chaperones (e.g., FliS, FliJ)
FliT also interacts with other components involved in the export process, including the soluble export component protein FliJ. pnas.orgnih.gov While FliT is a chaperone for FliD and FlgK/FlgL (though primarily FliD is emphasized in many sources), FliS is the chaperone for flagellin (FliC). frontiersin.orgresearchgate.net FliT has been shown to bind to FliJ, and this interaction, along with that of FlgN (another chaperone) with FliI and FliJ, is proposed to aid in the efficient docking of their cognate substrates to the export gate component FlhA. frontiersin.orgnih.gov
Interactions with Components of the Flagellar Type III Secretion Apparatus (e.g., FlhDC, FliH, FliI, FlhA)
FliT interacts directly with several components of the fT3SS export apparatus. These interactions are critical for substrate targeting and export. FliT interacts with the flagellar ATPase FliI and the membrane protein FlhA, which is part of the export gate. pnas.orgresearchgate.net Structural analysis indicates that FliT has a binding site for FlhA located on its fourth helix. pnas.org In the absence of a substrate, FliT adopts an autoinhibited structure where both the substrate and FlhA binding sites are occluded. pnas.org Substrate binding to FliT activates the complex for FlhA binding, thereby targeting the chaperone-substrate complex to the export gate. pnas.org FliT also interacts with FliJ, another soluble component of the export apparatus. pnas.orgnih.gov Furthermore, FliT is known to interact with the master flagellar transcriptional regulator FlhDC, specifically binding to the FlhC subunit. nih.govasm.orguniprot.org This interaction inhibits the binding of the FlhDC complex to class 2 promoters, leading to decreased expression of class 2 flagellar operons. uniprot.org
Stoichiometry and Stability of FliT-Containing Protein Complexes
Studies on the stoichiometry of flagellar protein complexes often focus on components like the C-ring or the export gate. While direct stoichiometry of FliT within specific transient export complexes (like FliT-FliD-FlhA) can be challenging to determine precisely in vivo due to their dynamic nature, research has provided insights into some FliT-containing assemblies. Early studies using gel filtration chromatography identified stable pools of FliT homodimers in the cytosol. nih.gov However, chaperone-substrate complexes were not always readily evident in these analyses. nih.gov The interaction between FliS and flagellin (FliC) has been reported to be in a 1:1 stoichiometry. ebi.ac.ukebi.ac.uk While not directly about FliT, this provides context for chaperone-substrate ratios in the flagellar system. The stoichiometry of components within the core export gate complex and the ATPase ring complex have been investigated, showing defined ratios for proteins like FlhA, FlhB, FliP, FliQ, FliR, FliH, FliI, and FliJ within these larger structures. micropspbgmu.ru The dynamic nature of protein complexes and the methods used for analysis can influence observed stoichiometry values. nih.govresearchgate.net
Functional Consequences of FliT-Mediated Protein Interactions
The interactions of FliT have several critical functional consequences for flagellar assembly and regulation. FliT's interaction with FliD is essential for the efficient export and subsequent assembly of the filament cap. mdpi.comnih.govfrontiersin.org By binding to FliD in the cytoplasm, FliT prevents its premature aggregation and targets it to the fT3SS. mdpi.compnas.orgnih.gov The interaction of FliT with components of the export apparatus, particularly FlhA, facilitates the docking of the chaperone-substrate complex to the export gate, promoting substrate unfolding and translocation. pnas.orgfrontiersin.orgnih.gov Furthermore, FliT's interaction with the FlhDC complex serves as a negative feedback mechanism, inhibiting the transcription of class 2 flagellar genes. pnas.orgmdpi.compnas.orgnih.govasm.orguniprot.org This regulatory role helps to coordinate flagellar gene expression with the progress of flagellar assembly. pnas.orgnih.gov The dynamic nature of FliT's interactions, including conformational changes upon substrate binding, is crucial for switching its binding partners and regulating protein export and gene expression. pnas.orgnih.gov
Mechanistic Roles of Flit in Flagellar Biogenesis and Protein Export
FliT as a Chaperone or Co-chaperone in Substrate Delivery
FliT functions as a dedicated export chaperone for the filament-capping protein, FliD. nih.govresearchgate.netresearchgate.net Its primary role in this capacity is to bind to newly synthesized FliD monomers in the cytoplasm, preventing their premature aggregation or oligomerization before they are exported through the flagellar-specific type III secretion system (T3SS). asm.org This "bodyguard" function is essential for maintaining a pool of export-competent FliD subunits. nih.gov
The interaction between FliT and its substrates is highly specific. FliT forms a stable homodimer in the cytosol and binds to a single monomer of its target protein. nih.gov Structural and biochemical analyses have revealed that the C-terminal region of FliT is responsible for binding to the C-terminal domain of FliD. nih.govpnas.org This interaction is crucial for the proper delivery of FliD to the export apparatus.
FliT, along with another chaperone, FlgN, requires the assistance of the cytoplasmic ATPase complex, consisting of FliH, FliI, and FliJ, to efficiently deliver their respective substrates to the export gate protein FlhA. nih.govresearchgate.net The FliT/FliD complex directly interacts with the FliI ATPase, a key component of the export apparatus. pnas.orgnih.gov The C-terminal α4 helix of FliT plays a regulatory role in this interaction. nih.gov In the absence of its substrate, FliT adopts an autoinhibited structure where the binding sites for both the substrate and the export gate protein FlhA are blocked. pnas.org Upon binding to FliD, FliT undergoes a conformational change that exposes the binding site for FlhA, thereby activating the complex for targeting to the export gate. pnas.org This substrate-binding induced activation ensures that only substrate-bound chaperones are directed to the secretion machinery. pnas.org
Table 1: FliT Chaperone Interactions
| Interacting Protein | Role of Interaction | Key FliT Region Involved |
|---|---|---|
| FliD | Prevents premature aggregation and facilitates export. asm.org | C-terminal domain nih.govpnas.org |
| FliI (ATPase) | Docks the chaperone-substrate complex at the export apparatus. pnas.orgnih.gov | C-terminal α4 helix (regulatory) nih.gov |
| FlhA (Export Gate) | Targets the chaperone-substrate complex to the secretion channel. nih.govresearchgate.netpnas.org | Helix α4 pnas.org |
| FliJ | Facilitates effective substrate secretion. researchgate.net | Leucine-72 biorxiv.org |
Role of FliT in Regulating Substrate Specificity and Export Hierarchy
The assembly of a functional flagellum is a sequential process, and the flagellar T3SS must export different protein subunits in a specific order. After the completion of the hook-basal body (HBB), the secretion system switches its substrate specificity from "hook-type" substrates to "filament-type" substrates. oup.comoup.com FliT plays a role in this later stage of assembly.
The filament-type substrates are exported in a hierarchical manner: first the hook-filament junction proteins (FlgK and FlgL), then the filament cap protein (FliD), and finally the filament subunit (FliC). oup.comoup.com FliT, as the chaperone for FliD, is integral to this ordered process. The dynamic interactions between the different chaperones (FlgN for FlgK/FlgL, FliT for FliD, and FliS for FliC) and the export gate protein FlhA are thought to determine the export order. nih.govresearchgate.netresearchgate.net
The cytoplasmic domain of FlhA (FlhAC) acts as a docking platform for these chaperone-substrate complexes. oup.compnas.org It is proposed that the affinity of each chaperone-substrate complex for FlhAC, potentially modulated by other components like FliJ, contributes to the hierarchical secretion. oup.compnas.org For instance, FliJ appears to enhance the binding of the FliT/FliD complex to FlhA. pnas.org After FliD is secreted, the now-empty FliT chaperone may remain associated with FlhA via FliJ, which could in turn inhibit further FliD/FliT binding and allow the system to switch to the high-throughput export of the filament protein, FliC. pnas.org This suggests a model where the chaperones not only deliver their cargo but also participate in signaling events that regulate the progression of flagellar assembly.
Mechanistic Models for FliT-Dependent Protein Secretion through the Type III System
The flagellar type III secretion system (T3SS) is a complex nanomachine that spans the bacterial inner membrane. nih.govmdpi.com It consists of a membrane-embedded export gate and a cytoplasmic ATPase complex (FliH/FliI/FliJ). nih.govmdpi.com FliT-dependent secretion of FliD is a multi-step process that involves several key interactions.
Cytosolic Complex Formation : In the cytoplasm, a FliT homodimer binds to a newly synthesized FliD monomer, preventing its aggregation. nih.gov
Targeting to the ATPase : The FliT/FliD complex is then targeted to the flagellar base, where it interacts with the FliI ATPase of the soluble export apparatus. pnas.orgnih.govpnas.org This initial docking step is a crucial prelude to secretion.
Delivery to the Export Gate : Facilitated by the ATPase complex, the FliT/FliD complex is delivered to the integral membrane protein FlhA, which forms a ring-like structure and acts as the docking platform at the entrance to the secretion channel. nih.govpnas.org The binding of the FliT/FliD complex to FlhA is a critical step that commits the substrate to the export pathway. pnas.orgpnas.org This interaction is dependent on the FliD-bound, "active" conformation of FliT. pnas.org
Unfolding and Translocation : The T3SS then facilitates the unfolding and translocation of the FliD protein through the narrow central channel of the growing flagellar structure. nih.govresearchgate.net This process is driven by the proton motive force (PMF). nih.gov
Chaperone Recycling : After FliD is secreted, the unladen FliT chaperone is released from the export gate. pnas.org Unladen FliT, along with FlgN, can then be recruited by the FliJ component of the ATPase. biorxiv.orgcam.ac.uk This interaction is thought to create a local cycle of chaperone-subunit binding near the T3SS, promoting the efficient export of the minor filament subunits required to initiate filament assembly. biorxiv.orgcam.ac.uk
A key aspect of this mechanism is the allosteric regulation of FliT. Its structure changes upon binding its substrate, which in turn alters its affinity for components of the export apparatus, ensuring a directed and orderly delivery process. pnas.org
Contribution of FliT to the Regulation of Flagellar Number and Length
Beyond its chaperone function, FliT is a negative regulator of flagellar gene expression. asm.orgnih.gov It achieves this by interacting with the master flagellar regulator complex, FlhD₄C₂. asm.orgnih.gov Specifically, FliT binds to the FlhC subunit of the complex, which prevents the FlhD₄C₂ activator from binding to the promoters of class 2 flagellar genes. asm.orgnih.gov These genes encode the proteins necessary for the hook-basal body structure. nih.gov
This regulatory activity is coupled to the flagellar assembly state. Before the completion of the hook-basal body, FliT is sequestered in the cytoplasm by its cognate substrate, FliD. asm.orgbiorxiv.org This prevents FliT from inhibiting FlhD₄C₂, allowing for the expression of the genes needed for HBB assembly. Once the HBB is complete and FliD is secreted, FliT is released into the cytoplasm. biorxiv.orgnih.gov This free FliT can then bind to FlhD₄C₂, shutting down further transcription of class 2 genes and, consequently, preventing the synthesis of new flagella. biorxiv.orgplos.org This feedback loop provides a mechanism for the cell to count its flagella, preventing overproduction. biorxiv.orgplos.org Mathematical models suggest that the balance between FliT:FliD dynamics and other regulatory inputs controls the total number of flagella produced by a bacterium. biorxiv.orgnih.govplos.org
Functional Assays and Methodologies for Studying Flit Protein
Genetic Approaches to Elucidate FliT Function (e.g., Mutagenesis, Gene Deletion)
Genetic manipulation has been a cornerstone in unraveling the in vivo functions of FliT. Techniques such as transposon mutagenesis and targeted gene deletion have been instrumental in identifying and characterizing the regulatory roles of FliT.
A transposon mutagenesis screen in Salmonella identified a mutation in the fliT gene that resulted in altered expression of Salmonella Pathogenicity Island 1 (SPI1) genes. nih.gov This finding provided initial genetic evidence for a role of FliT in the regulation of virulence factors beyond its established function in flagellar assembly. nih.gov Further genetic studies confirmed that only fliT within its operon was necessary for this regulatory effect. nih.gov
Targeted gene deletion is a more precise method used to study gene function. Deletion of the fliT gene in Salmonella typhimurium has been shown to enhance the expression of class 2 flagellar genes. asm.org This observation established FliT as a negative regulator of the flagellar regulon. To further dissect the function of FliT, researchers have employed site-directed mutagenesis to create specific mutations in the fliT gene. genscript.com This approach allows for the study of how specific amino acid residues or domains contribute to FliT's various functions, such as its interactions with other proteins or its regulatory activities. For instance, a variant of FliT lacking its C-terminal α4 helix, FliT94, was created to study its interaction with the ATPase FliI. researchgate.net
In some cases, a "reverse-genetic" approach has been utilized, where a genetic deficiency spanning the gene of interest is generated and characterized. biologists.comresearchgate.net This can involve techniques like radiation screens to create deletions in a specific chromosomal region. biologists.comresearchgate.net The resulting phenotype, such as impaired flight in Drosophila melanogaster, can then be linked to the function of the deleted gene. biologists.comresearchgate.net
The development of advanced genetic tools, such as floxed cassette allelic exchange mutagenesis (FLAEM), allows for the creation of markerless gene deletions. nih.gov This technique is particularly useful for studying genes within operons, as it minimizes polar effects on downstream genes. nih.gov While not explicitly documented for fliT, such methods represent the forefront of genetic manipulation to precisely assess gene function. nih.govnih.gov
Interactive Data Table: Genetic Approaches to Study FliT Function
| Technique | Organism | Key Finding | Reference |
| Transposon Mutagenesis | Salmonella | Identified a role for FliT in regulating SPI1 gene expression. | nih.gov |
| Gene Deletion | Salmonella typhimurium | Established FliT as a negative regulator of class 2 flagellar genes. | asm.org |
| Site-Directed Mutagenesis | Salmonella | Used to create specific FliT variants (e.g., FliT94) to study protein-protein interactions. | researchgate.net |
| Reverse Genetics (Deficiency Generation) | Drosophila melanogaster | Linked a genetic deficiency including the flightin gene to impaired flight and muscle defects. | biologists.comresearchgate.net |
Biochemical Characterization Techniques for FliT and its Complexes
Biochemical assays have been crucial for dissecting the molecular mechanisms underlying FliT's functions. These techniques allow for the in vitro study of FliT's interactions with its binding partners and its influence on their activities.
A variety of in vitro binding assays have been employed to identify and characterize the direct interactions between FliT and other proteins. These methods are essential for understanding the formation of protein complexes involving FliT.
Pull-down Assays: This is a common technique used to study protein-protein interactions. In the context of FliT, pull-down assays using His-tagged FliT demonstrated its ability to bind to the FlhD4C2 complex and FlhC, but not to FlhD alone. asm.org This provided direct evidence that FliT acts as an anti-FlhD2C2 factor by physically interacting with the complex. asm.org Similarly, GST pull-down assays have been used to investigate the interaction between FliT and the flagellar ATPase FliI, revealing that a C-terminally truncated FliT (FliT94) binds with high affinity to the N-terminal region of FliI. researchgate.net In vitro pull-down assays also detected the formation of a ternary complex consisting of FliT, FlhD4C2, and ClpX. nih.govcore.ac.uk
Far-Western Blotting: This technique is used to detect protein-protein interactions in vitro. Far-Western blotting analysis confirmed that FliT is capable of binding to FlhD2C2 and FlhC. asm.org
Co-immunoprecipitation (Co-IP): Co-IP is considered a gold standard for verifying protein-protein interactions in vivo. wikipedia.org While specific Co-IP results for FliT are not detailed in the provided context, it is a powerful method for confirming interactions within the cellular environment. thermofisher.comnih.gov
In Vitro Competition Assays: These assays are used to determine if different proteins compete for binding to the same partner. For example, in vitro competition assays have shown that the chaperones FlgN and FliT compete with FlhAC for binding to FliJ. researchgate.net
Interactive Data Table: In Vitro Binding Assays for FliT
| Assay | FliT Interacting Partner(s) | Key Finding | Reference |
| Pull-down Assay | FlhD4C2, FlhC | FliT binds to the FlhD4C2 complex through interaction with the FlhC subunit. | asm.orgnih.gov |
| Pull-down Assay | FliI | The C-terminal α4 helix of FliT regulates its interaction with the N-terminal region of FliI. | researchgate.net |
| Pull-down Assay | FlhD4C2, ClpX | FliT forms a ternary complex with FlhD4C2 and ClpX. | nih.govcore.ac.uk |
| Far-Western Blotting | FlhD2C2, FlhC | Confirmed the direct binding of FliT to FlhD2C2 and FlhC. | asm.org |
| In Vitro Competition Assay | FlgN, FlhAC, FliJ | FlgN and FliT compete with FlhAC for binding to FliJ. | researchgate.net |
Enzyme activity assays are critical for understanding how FliT modulates the function of its binding partners, particularly enzymes like ATPases.
In the context of the FliT-FlhD4C2-ClpXP interaction, ATPase activity assays have been employed to investigate the effect of FliT on the ClpX component of the ClpXP protease. It was observed that FliT promotes the ATPase activity of ClpX in the presence of the FlhD4C2 complex. nih.gov This suggests that FliT not only brings FlhD4C2 to ClpXP for degradation but also stimulates the enzymatic activity of ClpX, leading to enhanced proteolysis of the FlhC subunit. nih.govnih.gov
Furthermore, in vitro protein transport assays using inverted membrane vesicles have been developed to study the function of the flagellar type III secretion system. asm.org These assays have demonstrated that the FliH2/FliI complex is essential for efficient protein export and that ATP hydrolysis by FliI can drive this process. asm.org While the direct effect of FliT was not the primary focus of this specific study, such assays provide a powerful platform to investigate how FliT, as a chaperone for FliD, influences the ATPase activity of FliI during protein export. researchgate.netasm.org
Understanding the stability and folding of FliT and its complexes is important for comprehending its function. While specific studies focusing solely on FliT stability are not extensively detailed in the provided search results, general methods for assessing protein stability are well-established.
Techniques like nano differential scanning fluorimetry can be used for rapid and accurate measurement of thermodynamic and kinetic stability, as well as folding and unfolding kinetics of proteins. nih.gov This method allows for the determination of how mutations or binding to other molecules affect the stability of a protein. nih.gov
Other methods for assessing protein stability include differential scanning calorimetry (DSC), circular dichroism (CD) spectroscopy, and fluorescence spectroscopy. libretexts.org These techniques can provide information on the melting temperature (Tm) and changes in heat capacity (ΔCp), which are quantitative measures of protein stability. libretexts.org The development of high-throughput methods like cDNA display proteolysis allows for the measurement of folding stability for a vast number of protein domains, which could be applied to systematically study the effects of mutations on FliT stability. nih.govresearchgate.net
Enzyme Activity Assays (e.g., ATPase activity for FliI/ClpX interactions)
Cell Biological and Microscopy-Based Approaches for FliT Localization and Dynamics
Fluorescence microscopy is a cornerstone technique for studying the localization and dynamics of proteins within living cells. nih.govnih.gov This approach allows for the visualization of cellular structures and processes in real-time and with high spatial resolution. labome.com By tagging a protein of interest, such as FliT, with a fluorescent marker like Green Fluorescent Protein (GFP) or other fluorescent proteins (FPs), its subcellular location and movement can be tracked. nih.govresearchgate.net
Live-cell imaging using fluorescence microscopy offers significant advantages over studying fixed cells, as it can reveal dynamic processes and is less prone to experimental artifacts. labome.com A variety of advanced fluorescence microscopy techniques can be employed to gain deeper insights into protein dynamics.
Fluorescence Microscopy Techniques for Protein Localization and Dynamics:
Widefield Fluorescence Microscopy: This is a standard method useful for observing the dynamics of cells, often in specialized environmental chambers that maintain physiological conditions on the microscope stage. fsu.edu
Confocal Microscopy: This technique improves image quality by rejecting out-of-focus light, providing higher resolution and optical sectioning capabilities. Spinning disk confocal microscopy is particularly well-suited for live-cell imaging as it reduces phototoxicity and allows for rapid image acquisition. nih.gov
Fluorescence Recovery After Photobleaching (FRAP): In a FRAP experiment, the fluorescent molecules in a specific region of the cell are intentionally photobleached using a high-intensity laser. The rate at which fluorescence recovers in this region due to the movement of unbleached molecules from surrounding areas provides information about the protein's mobility. researchgate.net
Fluorescence Loss in Photobleaching (FLIP): In FLIP, a specific region of the cell is continuously photobleached while images are acquired. The loss of fluorescence in other regions of the cell over time indicates the movement of the protein from these areas into the bleached region, providing information about protein connectivity and trafficking. plos.org
Förster Resonance Energy Transfer (FRET): FRET microscopy can be used to determine if two proteins are in close proximity (typically within 1-10 nm), indicating a potential interaction. researchgate.netfsu.edu This is achieved by tagging the two proteins with a donor and an acceptor fluorophore pair.
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a fluorophore, which is the average time it remains in the excited state. This lifetime can be sensitive to the local environment of the protein and can be used in conjunction with FRET for more precise measurements. labome.comresearchgate.net
Studies on protein localization in bacteria like Caulobacter crescentus have shown that a significant percentage of their proteins can be localized to specific subcellular regions, which is crucial for their function. plos.org For example, the dynamic localization of regulatory proteins is essential for processes like asymmetric cell division. plos.org By creating transgenic lines expressing tagged proteins, researchers can systematically analyze protein localization patterns at various developmental stages. elifesciences.orgelifesciences.org The mobility of a protein within a specific subcellular compartment can be precisely regulated in space and time, which is important for the correct organization of that compartment. pnas.orgnih.gov
The table below summarizes some of the key microscopy techniques and their applications in studying protein localization and dynamics.
| Technique | Principle | Application for FliT Protein |
| Fluorescence Microscopy (with FP-tagging) | A fluorescent protein (e.g., GFP) is fused to FliT, allowing its visualization within the cell. | Determining the subcellular localization of FliT (e.g., cytoplasm, membrane, specific cellular structures). |
| Live-Cell Imaging | Time-lapse microscopy of living cells expressing FP-tagged FliT. fsu.edu | Tracking the movement and changes in localization of FliT over time, for instance, during different phases of the cell cycle. |
| FRAP (Fluorescence Recovery After Photobleaching) | A region containing FP-tagged FliT is photobleached, and the recovery of fluorescence is monitored. | Quantifying the diffusion rate and mobile fraction of FliT within a specific cellular compartment. |
| FLIP (Fluorescence Loss in Photobleaching) | A region is continuously photobleached, and the loss of fluorescence in other areas is measured. | Assessing the connectivity and exchange of FliT between different cellular compartments. |
Comparative and Evolutionary Aspects of Flit Homologs
Conservation of FliT Across Diverse Bacterial Species
FliT, while not universally present in all bacterial genomes, is found across various bacterial clades, suggesting its importance in flagellar systems where it is present nih.gov. Studies analyzing the distribution of flagellar genes across thousands of bacterial genomes indicate that the presence of flagellar components can vary, with approximately 40% of bacterial genomes containing flagellar genes biorxiv.orgresearchgate.net. Within flagellated species, the conservation of specific proteins like FliT can highlight their fundamental roles in flagellar assembly or regulation.
While a comprehensive, quantitative analysis of FliT sequence conservation across a vast number of species was not directly available in the search results, the presence of fliT genes in diverse bacterial genomes, including Escherichia coli uniprot.orgnih.gov, Salmonella typhimurium biorxiv.org, and its visualization across major bacterial clades nih.gov, indicates a degree of conservation. The core set of flagellar structural genes, estimated to be around 24, are generally conserved across bacterial phyla, having originated before the divergence of major bacterial lineages pnas.org. Although FliT is not consistently listed among the absolute core structural components in all definitions pnas.orgresearchgate.net, its conserved roles as a chaperone and regulator in well-studied flagellated bacteria like E. coli and Salmonella uniprot.orgmdpi.com suggest functional conservation in species possessing this protein.
Phylogenetic Analysis of fliT Gene and Protein Sequences
Phylogenetic analysis of gene and protein sequences is a powerful tool for understanding evolutionary relationships and histories asm.orgmicrobiologyresearch.orgresearchgate.net. By comparing the sequences of fliT genes or FliT proteins from different bacterial species, researchers can infer their evolutionary ancestry, identify periods of diversification, and potentially correlate evolutionary patterns with functional changes or adaptations.
Studies on the evolution of the bacterial flagellum often employ phylogenetic analysis of concatenated sequences of conserved flagellar proteins to reconstruct the evolutionary history of the entire system pnas.orgasm.org. These analyses have revealed that many core flagellar genes have largely congruent evolutionary histories, suggesting they evolved together since their origin pnas.org. While specific phylogenetic trees focused solely on FliT were not extensively detailed in the search results, the approach of using flagellar protein sequences for phylogenetic reconstruction is well-established pnas.orgasm.org.
The distribution of fliT genes across phylogenetic trees of bacterial genomes can reveal patterns of vertical inheritance and potential horizontal gene transfer events nih.gov. The presence of fliT in various, but not all, flagellated lineages suggests a complex evolutionary history involving both conservation within certain clades and potential losses or divergence in others. A study visualizing FliT gene distribution across 5550 bacterial genomes found it present in 521, distributed across different clades nih.gov. This type of analysis, when combined with detailed sequence-based phylogenetics, can illuminate the evolutionary trajectory of the fliT gene.
Phylogenetic analysis can also help identify subgroups of FliT homologs that may have undergone different evolutionary pressures, potentially leading to functional variations plos.orgwikipedia.org. By examining the branching patterns and sequence divergence within a FliT phylogenetic tree, researchers can infer relationships between different FliT proteins and hypothesize about the timing and nature of evolutionary changes.
Divergence and Adaptations of FliT Function in Different Bacterial Contexts
Functional divergence is an evolutionary process where genes shift in function from an ancestral state, often after gene duplication or in response to new environmental pressures plos.orgwikipedia.org. In the context of bacterial flagella, functional divergence can lead to variations in how flagellar proteins operate in different species, adapting to specific lifestyles or environmental niches plos.orgembopress.org.
FliT's known dual function as both a chaperone for FliD and a transcriptional regulator uniprot.orgmdpi.com provides potential avenues for functional divergence. While its role as a chaperone for FliD appears to be a conserved function in flagellated bacteria possessing both proteins mdpi.com, the regulatory role might exhibit more variability. FliT acts as an anti-FlhDC factor, inhibiting the master regulator of flagellar gene expression uniprot.orgmdpi.com. The specifics of this regulatory interaction and its integration into the complex flagellar transcriptional hierarchy can differ between bacterial species asm.org.
Adaptations in FliT function could manifest in several ways:
Variations in Chaperone Activity: While the core function of chaperoning FliD might be conserved, there could be subtle differences in binding affinity, specificity, or interaction with the export apparatus (FliI, FliJ, FlhA) mdpi.com that are adapted to the specific FliD and export machinery of a given species.
Modifications in Regulatory Mechanism: The strength or nature of FliT's interaction with FlhDC or other regulatory components could vary, leading to different levels or timing of flagellar gene expression. This could be an adaptation to different environmental signals or growth conditions that trigger motility. asm.org
Acquisition of New Interaction Partners: FliT might have evolved to interact with additional proteins in certain species, integrating it into novel regulatory networks or cellular processes beyond flagellar assembly and regulation.
Structural Variations: As seen with FliO biorxiv.orgresearchgate.net, FliT homologs in different lineages might exhibit structural variations, such as the acquisition or loss of specific domains, which could impact their interactions or stability and contribute to functional divergence.
The modular nature of flagellar evolution, where components have been recruited from or share homology with proteins in other systems like Type III Secretion Systems (T3SS) scispace.compnas.orguni.edu, also provides a backdrop for understanding FliT's potential for adaptation. Proteins can be repurposed or undergo changes in function when integrated into new molecular machines or pathways oup.comnih.gov.
Studies on other flagellar proteins have shown that even seemingly conserved components can exhibit functional differences across species biorxiv.orgmdpi.comoup.com. For example, the flagellar capping protein FliD, chaperoned by FliT, adopts different oligomeric states in different bacteria (pentamers, hexamers, or tetramers), and while some parts of FliD are interchangeable between species, others are not, highlighting species-specific adaptations elifesciences.orgmdpi.com. These findings suggest that FliT, as a key interacting partner of FliD and the export apparatus, might have co-evolved to accommodate such variations.
Implications of FliT Evolution for Flagellar Diversity
The conservation and divergence patterns of FliT contribute to this diversity in several ways:
Regulation of Flagellar Assembly: As a regulator of flagellar gene expression, variations in FliT's regulatory activity can influence the timing, level, and conditions under which flagella are produced. This allows bacteria to adapt their motility to specific environmental niches or host interactions asm.org.
Efficiency of Protein Export: FliT's role as a chaperone for FliD and its interaction with the export apparatus mdpi.com are critical for the efficient and ordered assembly of the flagellar filament. Adaptations in these interactions could influence the speed and processivity of flagellar construction, potentially leading to differences in flagellar length or structure.
Modularity and Adaptation: The evolutionary history of flagellar proteins, including FliT, as components of a modular system allows for flexibility and adaptation. Changes in FliT or its interacting partners can contribute to the evolution of flagellar systems with different properties, such as variations in motor torque, filament structure, or assembly mechanisms scispace.comembopress.org.
Loss or Gain of Function: The presence of fliT in some flagellated bacteria but not others, or potential pseudogenization events in certain lineages, can contribute to the observed diversity in flagellar gene content and the presence or absence of functional flagella nih.govoup.com. In some non-flagellated bacteria, remnants of the flagellar export system, including homologs of proteins like FliI, FliP, FliQ, and FliR, may be repurposed for other functions like protein export unrelated to motility, highlighting the evolutionary plasticity of these systems oup.comnih.gov. While FliT's direct involvement in such repurposed systems was not explicitly detailed, the principle of functional divergence of flagellar components is relevant.
Flit Protein in Regulatory Networks and Cellular Physiology Beyond Flagella
Cross-talk Between FliT and Other Cellular Signaling Pathways
FliT's most well-documented interactions occur within the intricate network governing flagellar assembly and gene expression. FliT functions as a chaperone for the flagellar cap protein FliD, preventing its premature aggregation in the cytoplasm and facilitating its export through the flagellar Type III secretion system (fT3SS). Beyond its chaperone activity, FliT also acts as a negative transcriptional regulator of flagellar genes. It achieves this by binding to the master flagellar regulator complex, FlhD4C2, thereby inhibiting its ability to activate downstream flagellar promoters. This interaction is crucial for fine-tuning flagellar gene expression and coordinating it with the assembly process.
While FliT's direct interactions with non-flagellar signaling pathways are not as extensively documented, the flagellar system itself is known to be integrated with other cellular processes and environmental cues. For instance, the activity of the FlhD4C2 complex, which is regulated by FliT, can be influenced by the cell's nutritional status through the action of proteins like YdiV. This suggests an indirect link between FliT's regulatory role in the flagellar regulon and cellular metabolic signals.
Furthermore, the flagellar Type III secretion system shares evolutionary origins and some structural homology with non-flagellar Type III secretion systems (T3SS), which are crucial for the secretion of virulence factors in many pathogenic bacteria. While FliT is specifically associated with the flagellar T3SS, the interconnectedness and potential for regulatory cross-talk between these secretion systems and other cellular pathways represent an area of ongoing research.
Potential Broader Roles of FliT in Bacterial Physiology or Virulence
The bacterial flagellum is increasingly recognized as a multifunctional organelle contributing to various aspects of bacterial physiology and virulence beyond motility, including adhesion, invasion of host cells, biofilm formation, and the secretion of non-flagellar proteins. FliT's essential role in the proper assembly and regulation of the flagellum positions it to indirectly influence these processes.
As a chaperone for FliD, the filament capping protein, FliT is indispensable for the formation of a functional flagellar filament. Studies have shown that mutations affecting flagellar components, including those related to FliD, can impact bacterial colonization and virulence. Therefore, FliT's contribution to flagellar integrity is indirectly linked to the flagellum-mediated aspects of virulence.
Moreover, the flagellar regulatory network, in which FliT plays a repressive role, has been shown to influence the expression of non-flagellar genes. For example, the flagellar regulator FliZ has been found to regulate the expression of virulence-associated genes, such as hemolysin genes in Xenorhabdus nematophila. Given that FliT negatively regulates the master flagellar regulator FlhD4C2, which in turn controls the expression of genes including fliZ, it is plausible that FliT's regulatory activity could indirectly impact the expression of these non-flagellar virulence factors.
While direct evidence of FliT independently regulating non-flagellar processes or directly participating in the secretion of non-flagellar virulence factors is limited, its central position within the flagellar regulatory hierarchy and the known broader roles of the flagellar system suggest a potential, albeit indirect, influence on these aspects of bacterial physiology and virulence.
Integrated Systems Biology Approaches to Understanding FliT's Global Impact
Understanding the full scope of FliT's influence requires integrated systems biology approaches that can capture the complex interactions within the bacterial cell. These approaches utilize high-throughput technologies and computational methods to analyze and integrate data from various molecular layers, such as transcriptomics, proteomics, and interactomics.
Transcriptomic studies have been instrumental in delineating the flagellar regulon and identifying genes controlled by master regulators like FlhDC, which are negatively regulated by FliT. By comparing gene expression profiles in wild-type strains and fliT mutants, researchers can identify the full set of genes whose expression is directly or indirectly affected by FliT. Such analyses can reveal potential links to other cellular pathways and processes not previously associated with flagellar regulation.
Protein-protein interaction networks, often constructed using techniques like pull-down assays and increasingly through high-throughput methods, provide insights into the physical associations of FliT with other proteins. While current data primarily show interactions within the flagellar system, broader interactome studies could uncover novel associations with proteins involved in other cellular functions or signaling pathways.
Furthermore, integrating transcriptomic and proteomic data with computational modeling can help to build predictive models of the bacterial regulatory network and understand how perturbations in FliT levels or activity might cascade through the system to affect diverse cellular processes. These systems-level analyses are crucial for moving beyond a gene-by-gene or protein-by-protein understanding to a more holistic view of FliT's impact on bacterial physiology and its contribution to complex phenotypes like virulence.
While the current understanding of FliT's roles beyond flagellar assembly and regulation is still developing, the application of integrated systems biology approaches holds significant promise for unraveling its broader contributions to bacterial life.
Advanced Research Directions and Unresolved Questions Concerning Flit
Elucidating the Precise Role of FliT in Flagellar Assembly Termination or Initiation
FliT is known to be involved in the later stages of flagellar assembly, specifically as a chaperone for the filament-capping protein FliD, which is exported after the hook-basal body (HBB) is completed. frontiersin.orgnih.govfrontiersin.org The export of FliD, facilitated by FliT, occurs before the extensive polymerization of flagellin (B1172586) (FliC) to form the filament. pnas.org FliT's interaction with the export apparatus components, such as FliI and FliJ, is crucial for the efficient docking and translocation of the FliT-FliD complex. frontiersin.orgpnas.orgnih.gov
However, the precise mechanism by which FliT contributes to the transition from hook assembly termination to filament assembly initiation is not fully elucidated. While the hook length control protein FliK is recognized as a key factor in sensing hook completion and triggering the substrate specificity switch of the fT3SS, the exact interplay between FliT, FliD, FliK, and the export apparatus components (like FlhB) during this critical transition remains an active area of investigation. nih.govjst.go.jpnih.gov Understanding how FliT's interaction dynamics with its partners change during the assembly process and how these changes signal or facilitate the switch is a major unresolved question.
Investigating the Conformational Landscape of FliT During Substrate Engagement
Structural studies have provided insights into the conformation of FliT, revealing an antiparallel four α-helix bundle structure. mdpi.com In the absence of a substrate, FliT is proposed to adopt an autoinhibited conformation where binding sites for partner proteins and FlhA are occluded. pnas.orgmdpi.com Substrate binding is thought to induce a conformational change that activates FliT for interaction with the export gate. pnas.org
While crystal structures of FliT alone and in complex with FliD or FliI exist, a comprehensive understanding of the dynamic conformational changes FliT undergoes throughout its functional cycle is still needed. pnas.orgmdpi.com This includes changes upon binding to FliD, interacting with FliI and FliJ, docking to FlhA, and potentially during the release of FliD for export. pnas.orgpnas.orgnih.gov Advanced techniques are required to capture and characterize these transient conformational states and correlate them with specific steps in flagellar assembly and regulation. nih.govacs.orgresearchgate.net
Characterizing Novel FliT Interacting Partners and Their Functional Relevance
FliT is known to interact with several key proteins involved in flagellar biogenesis, including its cognate substrate FliD, the export apparatus components FliI and FliJ, and the transcriptional regulator complex FlhDC. uniprot.orgpnas.orgnih.govmdpi.com These interactions are critical for FliT's roles as a chaperone and a transcriptional repressor. uniprot.orgpnas.org
Ongoing research aims to identify and characterize any novel proteins that interact with FliT. Discovering new interacting partners could reveal previously unknown functions or regulatory mechanisms involving FliT. For instance, are there other chaperones or regulatory proteins that influence FliT's activity or its interaction with known partners? frontiersin.org Understanding the dynamics and functional consequences of these interactions, both known and potentially novel, is essential for a complete picture of FliT's role within the complex network of flagellar assembly and regulation. frontiersin.org Recent work suggests that FliJ may cooperatively bind with FliT and FlgN, disrupting FliJ's structure and altering its interactions with the export gate, potentially aiding in chaperone recycling. researchgate.net
A summary of known FliT interactions is presented in the table below:
| Interacting Partner | Function of Partner | Role of Interaction with FliT |
| FliD | Filament capping protein | FliT acts as a chaperone for FliD export. uniprot.orgpnas.orgnih.gov |
| FliI | Flagellar ATPase, component of export apparatus | FliT interacts with FliI to facilitate substrate docking to the export gate. pnas.orgpnas.orgnih.gov |
| FliJ | Component of export apparatus, general chaperone | FliT interacts with FliJ, potentially aiding in substrate delivery and chaperone recycling. pnas.orgnih.govresearchgate.netasm.org |
| FlhDC complex | Master transcriptional regulator of flagellar genes | FliT binds to FlhC, negatively regulating class 2 flagellar gene expression. uniprot.orgpnas.orgfrontiersin.org |
| FlhA | Transmembrane component of export gate | FliT is proposed to target chaperone-substrate complexes to the export gate by interacting with FlhA. pnas.orgmdpi.com |
Development of High-Resolution Structural Models of FliT in Action within the Flagellar Apparatus
While crystal structures of isolated FliT and some binary complexes exist, obtaining high-resolution structural information of FliT within the context of the intact flagellar export apparatus is a significant challenge. pnas.orgmdpi.com The flagellar export apparatus is a large, dynamic complex embedded in the bacterial membrane. frontiersin.orgpnas.org
Developing high-resolution structural models of FliT engaged with its various partners (FliD, FliI, FliJ, FlhA) at different stages of the export process within the native flagellar environment is crucial for understanding the molecular mechanisms of its function. Techniques such as cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are powerful tools for visualizing large protein complexes in situ, but achieving sufficient resolution to detail the interactions of a relatively small protein like FliT within the entire apparatus remains an ongoing effort. mdpi.comox.ac.uk Such models would provide invaluable insights into how FliT navigates the cellular environment, interacts with the export machinery, and facilitates the ordered assembly of flagellar components.
Future Methodological Advancements for FliT Research
Future research on FliT will heavily rely on the development and application of advanced methodologies. Improving techniques for studying protein-protein interactions in vivo, such as advanced fluorescence microscopy techniques (e.g., single-molecule tracking), could provide dynamic information about FliT's localization and interactions within the cell during flagellar assembly. frontiersin.orgox.ac.uk
Further advancements in structural biology techniques, including higher-resolution cryo-EM and potentially in-cell NMR, could offer more detailed insights into FliT's conformational changes and interactions within its native environment. abcam.comnih.govpharmasalmanac.com The application of single-molecule protein sequencing could potentially reveal post-translational modifications on FliT that might influence its function or interactions. abcam.com Additionally, integrating data from different "omics" approaches (e.g., proteomics, transcriptomics) with targeted biochemical and structural studies will be essential for a systems-level understanding of FliT's role in flagellar biogenesis and its regulation. frontiersin.orgpharmasalmanac.com
Q & A
Basic Research Questions
Q. What is the functional role of fliT in bacterial motility and pathogenesis, and how is this experimentally validated?
- Methodological Answer : fliT is a flagellar regulator that represses Salmonella Pathogenicity Island 1 (SPI1) genes via transcriptional control of flhDC and fliZ. Key validation methods include:
- β-galactosidase assays to quantify promoter activity of SPI1 genes (e.g., sipC) under fliT overexpression or deletion .
- Invasion assays using epithelial cell lines (e.g., HEp-2) to measure bacterial penetration efficiency. Overexpression of fliT reduced invasion by 23-fold in Salmonella .
- Genetic complementation : Testing phenotypic rescue in fliT knockout strains.
Q. What experimental approaches are standard for analyzing fliT’s interaction with other flagellar regulators?
- Methodological Answer :
- Co-immunoprecipitation (Co-IP) or bacterial two-hybrid systems to identify physical interactions with proteins like FlhD/FlhC .
- Transcriptional profiling (RNA-seq) to assess downstream gene expression changes upon fliT modulation.
- Electrophoretic mobility shift assays (EMSAs) to test fliT’s direct binding to promoter regions of target genes.
Advanced Research Questions
Q. How can contradictory findings about fliT’s role in SPI1 repression be resolved across different genetic backgrounds?
- Methodological Answer :
- Strain-specific controls : Compare fliT effects in wild-type vs. mutant backgrounds (e.g., ackA deletion) to isolate context-dependent regulation. Evidence shows fliT deletion in ackA mutants reverses butyrate-mediated SPI1 repression .
- Dose-response experiments : Titrate fliT expression levels (e.g., using inducible promoters) to identify threshold effects on virulence genes.
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map fliT’s regulatory network under varying conditions.
Q. What systems biology approaches are suitable for modeling fliT’s pleiotropic effects on motility and virulence?
- Methodological Answer :
- Boolean network modeling to simulate fliT’s role in flagellar gene cascades and SPI1 repression.
- Machine learning (ML) : Train models on protein interaction datasets to predict fliT’s binding partners or regulatory targets. Ensure datasets comply with FAIR principles (Findable, Accessible, Interpretable, Reusable) .
- Dynamic flux balance analysis (dFBA) to quantify metabolic trade-offs between motility and virulence under fliT modulation.
Q. How should researchers design experiments to test fliT’s functional conservation across bacterial species?
- Methodological Answer :
- Comparative genomics : Identify fliT homologs in phylogenetically diverse species (e.g., Pseudomonas, E. coli) using tools like BLAST or OrthoFinder.
- Cross-species complementation : Express fliT from non-model organisms (e.g., Magnetospirillum) in Salmonella mutants to assess functional conservation .
- Phenotypic microarrays : Measure motility, biofilm formation, and virulence in chimeric strains.
Q. What are best practices for ensuring reproducibility in fliT overexpression studies?
- Methodological Answer :
- Plasmid controls : Use empty vectors and inducible promoters (e.g., arabinose) to avoid constitutive expression artifacts .
- Quantitative Western blotting : Normalize fliT protein levels to housekeeping genes (e.g., RpoB) across replicates.
- Data transparency : Share raw RNA-seq files in public repositories (e.g., GEO) with detailed metadata .
Data Analysis & Contradiction Resolution
Q. How can researchers reconcile discrepancies in fliT’s regulatory effects reported in different studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan or Python’s
metalibrary. Adjust for variables like growth phase (log vs. stationary) or media composition. - Sensitivity analysis : Test if small changes in experimental conditions (e.g., pH, temperature) alter fliT’s interaction with SPI1 promoters.
- Citing conflicting evidence : Use platforms like Scite AI to map supporting/contrasting citations for fliT-related claims .
Q. What statistical methods are appropriate for analyzing fliT’s dose-dependent effects on gene expression?
- Methodological Answer :
- Non-linear regression (e.g., sigmoidal curves) to model promoter activity vs. fliT concentration.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., wild-type, knockout, complemented strains).
- Principal component analysis (PCA) to reduce dimensionality in transcriptomic datasets and identify fliT-associated expression clusters.
Tables for Key Experimental Findings
| Experiment | Key Result | Method | Reference |
|---|---|---|---|
| fliT overexpression | 23-fold reduction in HEp-2 cell invasion | Invasion assay | |
| fliT deletion in ackA mutant | Reversed butyrate-mediated SPI1 repression | β-galactosidase assay | |
| fliT-FlhD interaction | Reduced FlhD/FlhC complex stability | Bacterial two-hybrid assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
